molecular formula C23H16F3N5OS2 B2942919 3-((5-((pyridin-3-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-76-3

3-((5-((pyridin-3-ylmethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2942919
CAS RN: 847403-76-3
M. Wt: 499.53
InChI Key: OSAUBCKOVIYLBQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyridine ring, a triazole ring, and a benzo[d]thiazol-2(3H)-one moiety. These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, seems to be quite complex, with multiple rings and functional groups. These groups can have significant effects on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds bearing pyridyl and triazolyl scaffolds, including thiazoles, have been synthesized and evaluated for their antimicrobial activities. A study by Tay et al. (2022) described the synthesis of novel thiazoles following a multi-step procedure. These compounds exhibited significant antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as yeasts and molds. The study also included docking experiments to explore interactions with DNA gyrase, highlighting their potential as antimicrobial agents (Tay et al., 2022).

Catalytic Activity in Oxidation Reactions

The catalytic properties of compounds with pyridyl and thiazol scaffolds have also been investigated. Ghorbanloo et al. (2017) studied dioxidovanadium(V) complexes with these ligands for their efficacy in catalyzing olefin oxidation. The complexes demonstrated variable catalytic activity, suggesting the influence of the ligand structure on the catalytic outcomes (Ghorbanloo et al., 2017).

Pharmaceutical Applications

Further, thiazolidinones and Mannich bases derived from compounds containing pyridin and triazolyl groups have been synthesized and tested for their antimicrobial and antitubercular activities. Dave et al. (2007) highlighted the potential of these compounds in pharmaceutical applications, particularly in developing treatments against microbial and tubercular infections (Dave et al., 2007).

Antioxidant Activities

Another study focused on the synthesis of pyridyl substituted thiazolyl triazole derivatives and evaluated their antioxidant activities. Tay et al. (2022) found that compounds with a 4-pyridyl moiety exhibited remarkable antioxidant activity, pointing to their potential use in combating oxidative stress-related diseases (Tay et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information, it’s difficult to predict the mechanism of action of this compound .

properties

IUPAC Name

3-[[5-(pyridin-3-ylmethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N5OS2/c24-23(25,26)16-6-3-7-17(11-16)31-20(13-30-18-8-1-2-9-19(18)34-22(30)32)28-29-21(31)33-14-15-5-4-10-27-12-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAUBCKOVIYLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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